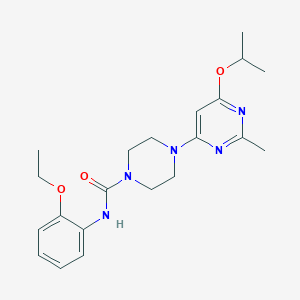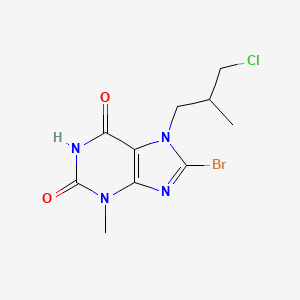![molecular formula C18H19NO4S B2720898 methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1211969-13-9](/img/structure/B2720898.png)
methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a phenyl group (C6H5), a sulfonylamino group (-S(=O)2-NH-), and an ethenyl group (-CH=CH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl rings could participate in π-π stacking interactions, and the polar sulfonylamino and ester groups could form hydrogen bonds with suitable partners .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the sulfonyl group, addition reactions at the ethenyl group, and hydrolysis of the ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonylamino and ester groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
Investigation of Synthetic Routes towards Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, involves strategies for the imination of key sulfoxide precursors. A successful approach used O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with N-Boc-protected amino acids, revealing interesting conformational properties and evidence of intramolecular hydrogen bonds (Tye & Skinner, 2002).
Applications in Medicinal Chemistry
Nonsteroidal Antiandrogens Synthesis and Activity : The structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those related to this compound, were explored for their antiandrogen activity. This research has contributed to the development of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker et al., 1988).
Chemical Reactions and Mechanisms
Sulfonation and C-sulfonation Reactions : The compound has been utilized in studies focusing on sulfonation reactions, providing insights into the mechanisms and applications of sulfonation in organic synthesis (Hirst & Parsons, 2003).
Analytical and Environmental Applications
Development of Enzyme-Linked Immunosorbent Assay (ELISA) : Research has been conducted on generating antibodies for sulfonamide antibiotics and developing ELISA for analyzing milk samples, showcasing the compound's relevance in creating sensitive and selective detection methods for agricultural and food safety applications (Adrián et al., 2009).
Advanced Material Synthesis
Magnetic Nanoparticle Functionalization : The compound has also been involved in the synthesis of functionalized magnetic nanoparticles aimed at environmental applications, such as the removal of dyes from aqueous solutions, demonstrating its potential in water purification technologies (Galangash et al., 2016).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-18(20)14-17(16-10-6-3-7-11-16)19-24(21,22)13-12-15-8-4-2-5-9-15/h2-13,17,19H,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRJVIOSFFSGT-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)
![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2720818.png)
![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)


![N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2720829.png)


![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)


